4-(Phenylcarbonyl)phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial activities.
N-(4-benzoylphenyl)-2-(4-methoxyphenyl)acetamide: Studied for its potential biological activities.
Uniqueness
4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE stands out due to its unique quinoline-based structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H21NO4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H21NO4/c1-34-23-15-11-20(12-16-23)28-19-26(25-9-5-6-10-27(25)31-28)30(33)35-24-17-13-22(14-18-24)29(32)21-7-3-2-4-8-21/h2-19H,1H3 |
InChI Key |
LAKLGTLWDCJWIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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